7-O-Methylaloeresin A
Overview
Description
7-O-Methylaloeresin A is a naturally occurring compound isolated from the plant Commiphora socotrana, belonging to the Burseraceae family. This compound is a 5-methylchromone glycoside, known for its significant biological activities, including antimicrobial and antioxidant properties .
Mechanism of Action
Target of Action
7-O-Methylaloeresin A, a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae), exhibits good activity against multiple agent resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) . These bacteria are the primary targets of this compound. Staphylococcus aureus and Salmonella typhimurium are common pathogens that can cause a variety of infections in humans.
Mode of Action
It’s known that the compound exhibits antimicrobial activity, suggesting it may interfere with essential biological processes in these bacteria, leading to their inhibition or death .
Result of Action
This compound exhibits good activity against multiple agent resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that the compound can effectively inhibit the growth of these bacteria, leading to a decrease in infection.
Biochemical Analysis
Biochemical Properties
7-O-Methylaloeresin A has been shown to interact with various biomolecules in biochemical reactions. It exhibits good activity against multiple drug-resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that this compound may interact with enzymes or proteins that are crucial for the survival of these bacteria.
Cellular Effects
It has been found to exhibit antioxidant activities, which could influence cell function
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing free radicals . This could involve binding interactions with biomolecules, potentially preventing them from being damaged by these harmful molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methylaloeresin A involves several steps, starting from basic organic compounds. The key steps include the formation of the chromone core, followed by glycosylation to attach the sugar moiety. Typical reaction conditions involve the use of catalysts like Lewis acids for glycosylation and various protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Commiphora socotrana, is a feasible method. This involves solvent extraction, followed by chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylaloeresin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the chromone core, potentially altering its biological activity.
Reduction: Reduction reactions can affect the glycoside moiety, leading to different derivatives.
Substitution: Various substituents can be introduced to the chromone core or the sugar moiety, modifying its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Scientific Research Applications
7-O-Methylaloeresin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chromone glycosides and their reactivity.
Industry: Potential use in developing natural preservatives or additives due to its biological activities.
Comparison with Similar Compounds
Aloeresin A: Another chromone glycoside with similar antimicrobial and antioxidant properties.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Aloin: A compound with laxative properties and potential anticancer activity.
Uniqueness: 7-O-Methylaloeresin A stands out due to its specific glycosylation pattern and the presence of a methoxy group, which may enhance its biological activities compared to other similar compounds.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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